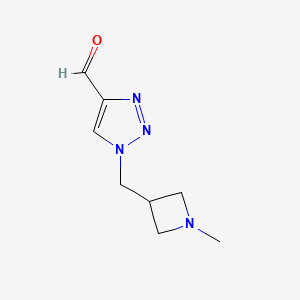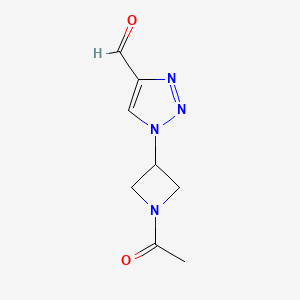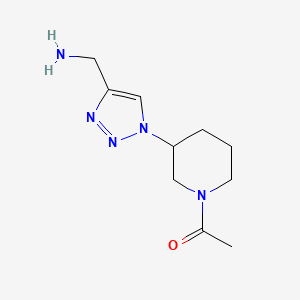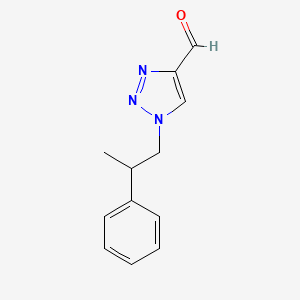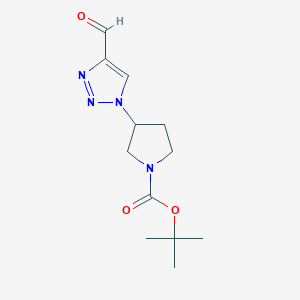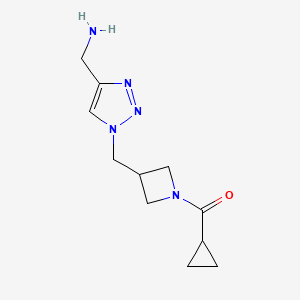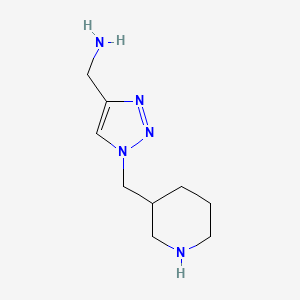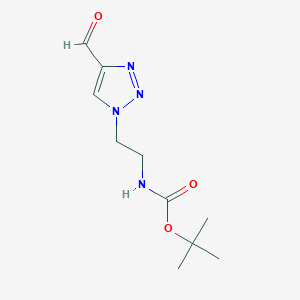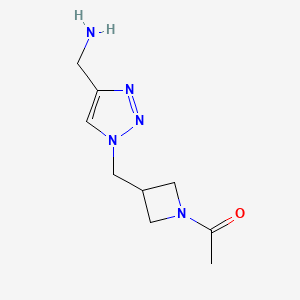
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one (2-Chloro-1-HMPB) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is a member of the pyrrolidinone family and has a unique structure with a chlorine atom connected to the pyrrolidinone ring. The molecule has a wide range of applications, including drug delivery, biochemistry, and pharmacology.
Scientific Research Applications
2-Chloro-1-HMPB has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a substrate for the synthesis of a variety of biochemicals, including enzymes and hormones. Furthermore, it has been used as a substrate for the synthesis of a variety of biochemical sensors.
Mechanism of Action
2-Chloro-1-HMPB is believed to act as a prodrug, meaning it is inactive until it is metabolized by the body. Once metabolized, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the enzyme, 2-Chloro-1-HMPB increases the amount of acetylcholine in the body, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-Chloro-1-HMPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the level of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. Additionally, it has been shown to increase the level of dopamine in the brain, which can lead to improved mood and decreased anxiety. Finally, it has been shown to increase the level of norepinephrine in the brain, which can lead to increased energy, focus, and motivation.
Advantages and Limitations for Lab Experiments
2-Chloro-1-HMPB has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-Chloro-1-HMPB is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. However, one of the main limitations of using 2-Chloro-1-HMPB is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
The potential applications of 2-Chloro-1-HMPB are vast and varied, and there are many potential future directions for research. One potential future direction is to explore the use of 2-Chloro-1-HMPB as a substrate for the synthesis of a variety of pharmaceuticals and biochemicals. Additionally, further research could be done to explore the potential therapeutic effects of 2-Chloro-1-HMPB, such as its ability to improve cognitive function, mood, and energy levels. Finally, further research could be done to explore the potential toxicity of 2-Chloro-1-HMPB and to develop methods to reduce its toxicity.
properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-9(12)10(15)13-5-8(6-14)11(2,3)7-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRJWMNWMHBGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



